molecular formula C10H19NO4 B13501718 5-[(Tert-butoxy)carbamoyl]pentanoicacid

5-[(Tert-butoxy)carbamoyl]pentanoicacid

Cat. No.: B13501718
M. Wt: 217.26 g/mol
InChI Key: SLEMEACXFAYIPT-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbamoyl]pentanoic acid is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is a derivative of pentanoic acid, where a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butoxy)carbamoyl]pentanoic acid typically involves the reaction of pentanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-[(Tert-butoxy)carbamoyl]pentanoic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxy)carbamoyl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(Tert-butoxy)carbamoyl]pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbamoyl]pentanoic acid involves its role as a protective group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Tert-butoxy)carbamoyl]pentanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during synthetic processes. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxyamino]-6-oxohexanoic acid

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-11-8(12)6-4-5-7-9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

SLEMEACXFAYIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONC(=O)CCCCC(=O)O

Origin of Product

United States

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